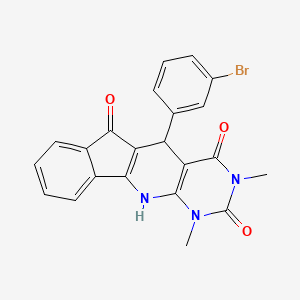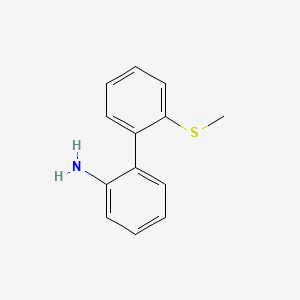![molecular formula C30H52N12O10 B1667551 2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid CAS No. 87003-23-4](/img/structure/B1667551.png)
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid is a bioactive chemical compound with the molecular formula C30H52N12O10 and a molecular weight of 740.82 g/mol . It is known for its potent antimicrobial properties and is primarily used in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
化学反应分析
Types of Reactions
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in analytical studies and chemical synthesis.
Biology: Employed in studies of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and chemical processes .
作用机制
The mechanism of action of 2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid involves the inhibition of key bacterial processes. It targets essential bacterial functions such as cell wall synthesis, DNA replication, and protein biosynthesis. By disrupting these processes, the compound effectively inhibits bacterial growth and proliferation .
相似化合物的比较
Similar Compounds
Fluoroquinolones: Broad-spectrum antibiotics with similar antimicrobial properties.
Macrolides: Antibiotics that inhibit protein synthesis in bacteria.
Tetracyclines: Broad-spectrum antibiotics that inhibit bacterial protein synthesis.
Uniqueness
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid is unique due to its specific molecular structure and potent antimicrobial activity. Unlike some other antibiotics, it has shown effectiveness against a wide range of bacterial strains, making it a valuable tool in scientific research and potential therapeutic applications .
属性
CAS 编号 |
87003-23-4 |
|---|---|
分子式 |
C30H52N12O10 |
分子量 |
740.8 g/mol |
IUPAC 名称 |
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H52N12O10/c1-14(2)10-18(24(45)41-22(15(3)13-52-30(35)51)26(47)39-19(12-43)28(49)50)38-25(46)20-6-5-8-37-42(20)27(48)23(16(4)31)40-21(44)11-17(32)7-9-36-29(33)34/h8,14,16-20,23,43H,5-7,9-13,31-32H2,1-4H3,(H2,35,51)(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)(H4,33,34,36)/b22-15+ |
InChI 键 |
AKVNGLSWBXOUNY-PXLXIMEGSA-N |
SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
手性 SMILES |
CC(C)CC(C(=O)N/C(=C(\C)/COC(=O)N)/C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Antibiotic SF 2132; SF 2132; SF-2132; SF2132; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




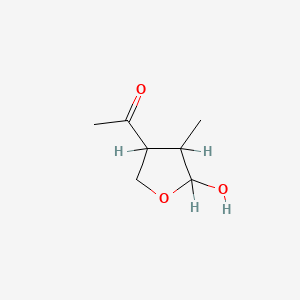
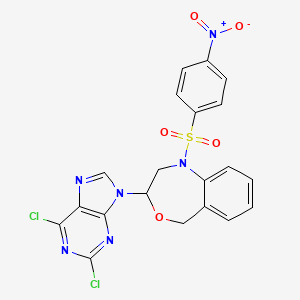
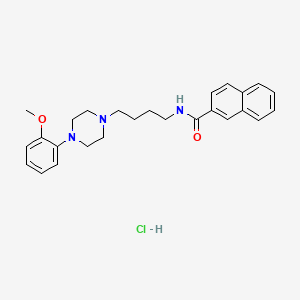
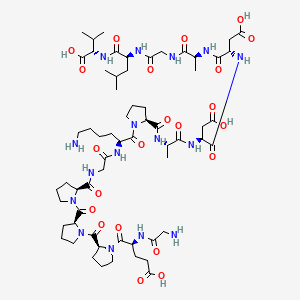
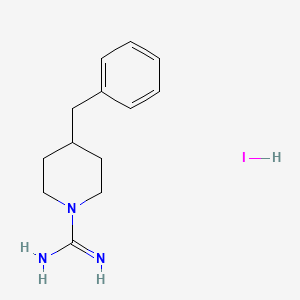
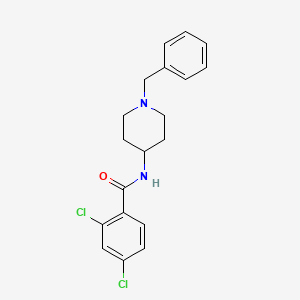
![(1-Hydroxy-1-Phosphono-2-[1,1';3',1'']Terphenyl-3-Yl-Ethyl)-Phosphonic Acid](/img/structure/B1667480.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)
